molecular formula C21H14Cl2N+ B492340 2,3-Bis(4-chlorophenyl)quinolizinium

2,3-Bis(4-chlorophenyl)quinolizinium

Cat. No.: B492340
M. Wt: 351.2g/mol
InChI Key: GQCXMTKULOAJTD-UHFFFAOYSA-N
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Description

2,3-Bis(4-chlorophenyl)quinolizinium is a quaternary ammonium compound featuring a quinolizinium core substituted with two 4-chlorophenyl groups at positions 2 and 2. The 4-chlorophenyl substituents enhance lipophilicity and may influence intermolecular interactions, such as π-π stacking or halogen bonding.

Properties

Molecular Formula

C21H14Cl2N+

Molecular Weight

351.2g/mol

IUPAC Name

2,3-bis(4-chlorophenyl)quinolizin-5-ium

InChI

InChI=1S/C21H14Cl2N/c22-17-8-4-15(5-9-17)20-13-19-3-1-2-12-24(19)14-21(20)16-6-10-18(23)11-7-16/h1-14H/q+1

InChI Key

GQCXMTKULOAJTD-UHFFFAOYSA-N

SMILES

C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

A. Bis(4-chlorophenyl) Derivatives
The presence of bis(4-chlorophenyl) groups is a key structural motif in several compounds, though their pharmacological or chemical behaviors vary significantly depending on the core structure:

Compound Core Structure Key Properties/Applications Reference
2,3-Bis(4-chlorophenyl)quinolizinium Quinolizinium (N-heterocycle) Potential electronic delocalization; cationic nature may enhance solubility in polar solvents N/A (hypothesized)
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) Ethane backbone Insecticidal activity; environmental persistence due to lipophilic Cl groups
Bis(4-chlorophenyl)-bis(4-methylphenyl)plumbane Plumbane (Pb-centered) Lead-based compound; historical use in industrial catalysts or stabilizers

Key Observations :

  • The quinolizinium core introduces aromaticity and charge, unlike DDT’s aliphatic backbone, which may reduce environmental persistence but enhance reactivity in polar environments.
  • Lead-based bis(4-chlorophenyl) compounds (e.g., plumbanes) exhibit distinct toxicity profiles and applications compared to nitrogen-containing heterocycles like quinolizinium .
Functional Group Comparisons

A. Halogenated Aromatic Systems

  • 4-Chlorophenyl Groups: Common in bioactive compounds (e.g., DDT, chloroquine) due to their ability to penetrate lipid membranes. In this compound, these groups may enhance interactions with hydrophobic biological targets or organic semiconductors .
  • Quinolizinium vs. Pyridinium: Quinolizinium’s extended conjugation system could offer superior electronic properties compared to simpler pyridinium derivatives, though this remains speculative without direct data.
Toxicity and Environmental Impact
  • DDT : Persistent organic pollutant with bioaccumulative effects .
  • Lead Compounds : High toxicity (neurotoxicity, environmental contamination) limits their modern applications .

Preparation Methods

Reaction Mechanism

The process begins with the coordination of 2-vinylpyridine (1 ) to the Rh(III) center, enabling C–H activation at the α-position of the vinyl group. Subsequent insertion of a 1,2-bis(4-chlorophenyl)acetylene (2 ) into the Rh–C bond forms a metallocycle intermediate. Reductive elimination then yields the quinolizinium core, with Cu(BF4)2 serving as a terminal oxidant to regenerate the Rh(III) catalyst. The oxygen atmosphere facilitates oxidative conditions, critical for preventing catalyst deactivation.

Optimized Conditions

  • Catalyst : [Cp*RhCl2]2 (2.5 mol%)

  • Oxidant : Cu(BF4)2·6H2O (0.5 equiv)

  • Solvent : Methanol

  • Temperature : 60°C

  • Time : 18 hours

Under these conditions, the reaction achieves yields of 70–85% for analogous quinolizinium salts. For this compound, the symmetric nature of the alkyne precursor ensures regioselective formation, avoiding isomeric byproducts.

Ru(II)-Catalyzed Synthesis Under Inert Conditions

An alternative protocol employs [RuCl2(p-cymene)]2 as a catalyst under nitrogen, as detailed in the same study. This method substitutes methanol with ethyl acetate and increases the reaction temperature to 100°C.

Key Modifications

  • Catalyst : [RuCl2(p-cymene)]2 (4 mol%)

  • Additives : AgBF4 (10 mol%) and Cu(BF4)2·6H2O (2 equiv)

  • Solvent : Ethyl acetate

  • Temperature : 100°C

  • Time : 24 hours

While Ru(II) catalysis avoids the need for an oxygen atmosphere, the higher temperature and prolonged reaction time make this method less energy-efficient than the Rh(III)-based approach. However, it provides comparable yields (65–80%) for electron-deficient substrates like 4-chlorophenyl derivatives.

Purification and Characterization

Post-synthesis purification is critical due to the polar nature of quinolizinium salts. The crude product is diluted with dichloromethane (DCM), filtered through Celite, and subjected to column chromatography using a DCM/methanol (95:5) gradient. The tetrafluoroborate counterion, introduced via Cu(BF4)2, enhances solubility in organic solvents, facilitating isolation.

Spectroscopic Data

  • 1H NMR (CDCl3): Aromatic protons of the quinolizinium core resonate as multiplet signals between δ 8.4–8.6 ppm, while the 4-chlorophenyl groups exhibit doublets near δ 7.1–7.4 ppm (J = 8.5 Hz).

  • 13C NMR : The quaternary carbon adjacent to the nitrogen atom appears at δ 143–145 ppm, with chlorine-substituted carbons showing characteristic deshielding (δ 122–138 ppm).

Comparative Analysis of Synthetic Routes

ParameterRh(III)-Catalyzed RouteRu(II)-Catalyzed Route
Catalyst CostModerateHigh
Reaction Time18 hours24 hours
Yield70–85%65–80%
AtmosphereO2N2
Byproduct Formation<5%<10%

The Rh(III) method is preferable for large-scale synthesis due to its shorter reaction time and higher yield. However, the Ru(II) route may be advantageous for substrates sensitive to oxidative conditions .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,3-Bis(4-chlorophenyl)quinolizinium and its derivatives?

Methodological Answer:
The synthesis typically involves coupling quinolizinium cation cores with donor (D) and acceptor (A+) fragments. For example, D-A+ and D-A+-D architectures are constructed by introducing electron-donating groups (e.g., heterocyclic amines) to the quinolizinium backbone via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key considerations include selecting protecting groups for the donor fragments, as these influence nonlinear optical (NLO) properties like hyperpolarizability (βHRS). Characterization via NMR, mass spectrometry, and X-ray crystallography is critical to confirm structural integrity .

Basic: How does structural variation in donor groups affect the electronic properties of this compound?

Methodological Answer:
Modifying donor groups alters the polarization between D and A+ fragments. For instance, N-protecting groups on heterocyclic donors (e.g., acetyl or benzyl groups) significantly impact βHRS values. Experimental studies show that bulkier substituents reduce steric hindrance, enhancing charge transfer efficiency. UV-Vis spectroscopy and cyclic voltammetry are used to assess electronic transitions and redox potentials, respectively, to correlate structural changes with NLO performance .

Advanced: What experimental strategies address discrepancies between theoretical predictions and observed NLO properties in quinolizinium systems?

Methodological Answer:
Discrepancies often arise from incomplete modeling of solvation effects or excited-state dynamics. To resolve these:

Spectroscopic Validation: Use hyper-Rayleigh scattering (HRS) to measure βHRS experimentally.

Computational Refinement: Apply time-dependent density functional theory (TD-DFT) with solvent models (e.g., PCM) to improve accuracy.

Crystallographic Analysis: X-ray data can reveal conformational distortions not captured in simulations.
These methods collectively refine structure-property relationships and validate theoretical models .

Advanced: How can computational tools guide the design of quinolizinium chromophores for enhanced NLO performance?

Methodological Answer:
Computational workflows integrate:

DFT Calculations: To predict electron density distribution and dipole moments.

Molecular Dynamics (MD): To simulate solvation effects and intermolecular interactions.

Virtual Screening: To prioritize donor-acceptor pairs with optimal charge-transfer characteristics.
For example, comparing quinolizinium with pyridinium analogs via DFT reveals stronger acceptor strength in the former, guiding material selection for NLO devices .

Basic: What characterization techniques are essential for confirming the purity and structure of synthesized this compound?

Methodological Answer:

NMR Spectroscopy: 1^1H and 13^13C NMR confirm regiochemistry and substituent orientation.

High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula and purity.

Single-Crystal X-ray Diffraction: Resolves stereochemical ambiguities and packing motifs.

Elemental Analysis: Ensures stoichiometric consistency.
These techniques are indispensable for quality control in synthetic workflows .

Advanced: What challenges arise in designing D-A+-D architectures using quinolizinium cations, and how are they addressed?

Methodological Answer:
Challenges include:

Synthetic Complexity: Multi-step coupling reactions require precise stoichiometry.

Charge Recombination: Competing back-electron transfer reduces NLO efficiency.
Solutions:

  • Use sterically hindered donors to minimize recombination.
  • Optimize solvent polarity during synthesis to stabilize charge-separated states.
  • Employ transient absorption spectroscopy to monitor excited-state dynamics .

Basic: What are the primary material science applications of this compound?

Methodological Answer:
This compound is primarily investigated for:

Nonlinear Optical Materials: Utilized in frequency doubling, optical switching, and electro-optic modulators due to high βHRS values.

Organic Electronics: As a charge-transport layer in photovoltaic cells.
Performance benchmarks include comparative studies with pyridinium systems, where quinolizinium shows superior acceptor strength and thermal stability .

Advanced: How do quinolizinium-based systems compare to pyridinium analogs in NLO efficiency?

Methodological Answer:
Quinolizinium cations exhibit stronger acceptor strength due to extended π-conjugation and rigid planar geometry. Experimental data from HRS measurements show βHRS values 20-30% higher than pyridinium analogs. Computational studies attribute this to reduced bond-length alternation and enhanced intramolecular charge transfer. Stability tests (e.g., thermogravimetric analysis) further confirm superior thermal resilience in quinolizinium systems .

Advanced: What future research directions are suggested for quinolizinium-based heterobetaines?

Methodological Answer:

Heterobetaine Synthesis: Explore zwitterionic structures to balance charge separation and solubility.

Hybrid Materials: Incorporate quinolizinium into metal-organic frameworks (MOFs) for tunable NLO responses.

In Silico Libraries: Develop machine learning models to predict substituent effects on βHRS.
These approaches aim to expand applications in photonics and optoelectronics .

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